molecular formula C20H21ClN4O3S2 B2498092 1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine CAS No. 1207007-62-2

1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine

Cat. No.: B2498092
CAS No.: 1207007-62-2
M. Wt: 464.98
InChI Key: VHCVKFKMYCGJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C20H21ClN4O3S2 and its molecular weight is 464.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The compound has shown promise in anticancer research. Studies indicate its effectiveness against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. For instance, a piperazine-substituted compound related to the chemical demonstrated significant anticancer activity in vitro, highlighting its potential as a therapeutic agent (Kostyantyn Turov, 2020).

Biological Activities and Molecular Interaction

Research has also focused on the broader biological activities of similar compounds. For instance, derivatives with the arylthio/sulfinyl/sulfonyl group, akin to the compound , have shown herbicidal and insecticidal activities. This suggests a potential application in agriculture or pest control (Baolei Wang et al., 2015). Additionally, there's exploration into its molecular interaction, specifically its binding and antagonistic activity with cannabinoid receptors, which can have implications in pharmaceutical development (J. Shim et al., 2002).

Enzyme Inhibitory Activity

Enzyme inhibition is another crucial area of study. Compounds similar to the one have shown inhibitory activities against various enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests potential applications in the treatment of conditions like Alzheimer's disease, where enzyme regulation is crucial (A. Cetin et al., 2021).

Antimicrobial and Antituberculosis Studies

There is also evidence of antimicrobial and antituberculosis properties in related compounds. Research in this area can lead to the development of new antibiotics or treatments for tuberculosis (S. Mallikarjuna et al., 2014).

Central Nervous System Applications

Finally, investigations into the effects on the central nervous system, including potential anticonvulsant and antidepressant activities, have been conducted. This highlights the compound's potential utility in neuropharmacology (D. Butler et al., 1984).

Properties

IUPAC Name

[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-14-12-15(2)25(22-14)20(26)19-18(6-11-29-19)30(27,28)24-9-7-23(8-10-24)17-5-3-4-16(21)13-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVKFKMYCGJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.